16-Oxo-ethinylestradiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJACPGCDLFVQMY-JOMPHRNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159230 |

Source

|

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350468-76-6 |

Source

|

| Record name | 16-Oxo-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Oxo-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-OXO-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 16-oxo-ethinylestradiol: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 16-oxo-ethinylestradiol, a significant metabolite of the widely used synthetic estrogen, ethinylestradiol. Drawing upon established scientific principles and field-proven insights, this document delves into the chemical structure, physicochemical properties, metabolic formation, and analytical methodologies pertinent to this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of ethinylestradiol metabolism and its implications.

Introduction to 16-oxo-ethinylestradiol

Ethinylestradiol (EE), a potent synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies.[1] Its efficacy and pharmacokinetic profile are significantly influenced by its extensive metabolism in the body. One of the key metabolic pathways involves oxidation, leading to the formation of various hydroxylated and subsequently oxidized metabolites. Among these, 16-oxo-ethinylestradiol represents a notable product of oxidative metabolism. Understanding the structure and properties of this metabolite is crucial for a complete comprehension of the pharmacology, toxicology, and disposition of ethinylestradiol.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are essential for predicting its behavior in biological systems and for developing appropriate analytical methods.

Chemical Structure

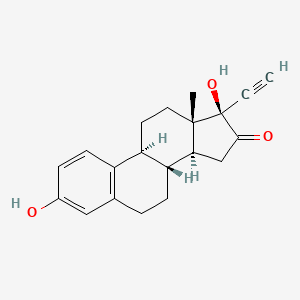

16-oxo-ethinylestradiol is a derivative of ethinylestradiol, characterized by the presence of a ketone group at the 16th position of the steroid nucleus. Its chemical identity is defined by the following:

-

Molecular Formula: C₂₀H₂₂O₃[2]

-

Molecular Weight: 310.39 g/mol [2]

-

IUPAC Name: (8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-one

-

CAS Number: 1350468-76-6[3]

The introduction of the carbonyl group at the C-16 position introduces a planar, sp²-hybridized center, which can influence the overall conformation of the D-ring of the steroid and its interactions with biological macromolecules.

Caption: Chemical structure of 16-oxo-ethinylestradiol.

Physicochemical Properties

While experimental data for 16-oxo-ethinylestradiol is limited, the properties of the parent compound, ethinylestradiol, provide a useful reference point. The introduction of a ketone group is expected to increase the polarity of the molecule compared to ethinylestradiol.

| Property | Ethinylestradiol | 16-oxo-ethinylestradiol (Predicted) |

| Appearance | Fine, white to creamy white crystalline powder[1] | White solid |

| Melting Point | 182-184 °C[4] | Expected to differ from parent compound |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, acetone, dioxane, and chloroform.[4] | Increased polarity may slightly increase aqueous solubility and alter solubility in organic solvents. |

| pKa | ~10.3 (phenolic hydroxyl) | Similar phenolic pKa expected |

Metabolic Formation and Biological Activity

The formation of 16-oxo-ethinylestradiol is a result of the extensive biotransformation that ethinylestradiol undergoes in the liver.

Metabolic Pathway

The metabolism of ethinylestradiol is primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 16-oxo-ethinylestradiol is a two-step process:

-

16α-Hydroxylation: The initial and rate-limiting step is the hydroxylation of ethinylestradiol at the 16α-position to form 16α-hydroxyethinylestradiol. Studies on the metabolism of the endogenous estrogen, estrone, have implicated CYP3A4 and CYP3A5 in the 16α-hydroxylation process.[5] It is highly probable that these same enzymes are responsible for the 16α-hydroxylation of ethinylestradiol.

-

Oxidation: The newly formed 16α-hydroxy group is then oxidized to a ketone, yielding 16-oxo-ethinylestradiol. This oxidation is likely catalyzed by a hydroxysteroid dehydrogenase (HSD) enzyme.

Caption: Metabolic pathway to 16-oxo-ethinylestradiol.

Biological Activity

The biological activity of 16-oxo-ethinylestradiol, particularly its estrogenicity, has not been extensively characterized. However, structure-activity relationships of other 16-substituted estrogens suggest that modifications at this position can significantly alter the affinity for the estrogen receptor (ER). The presence of a polar ketone group at the 16-position may decrease the binding affinity to the ER compared to the parent compound. Further research is required to elucidate the specific biological effects and the estrogenic potential of 16-oxo-ethinylestradiol.

Analytical Methodologies

The accurate quantification of 16-oxo-ethinylestradiol in biological matrices is essential for pharmacokinetic and metabolism studies. Given its structural similarity to other estrogen metabolites, highly selective and sensitive analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of steroid hormones and their metabolites due to its high sensitivity and specificity.[6] A validated method for 16-oxo-ethinylestradiol has not been published, but a robust method can be developed based on existing protocols for ethinylestradiol and other estrogen metabolites.

4.1.1. Sample Preparation

The low concentrations of ethinylestradiol and its metabolites in biological fluids necessitate an efficient extraction and concentration step.

-

Step 1: Liquid-Liquid Extraction (LLE): Extraction of the analyte from the plasma or urine matrix using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.

-

Step 2: Solid-Phase Extraction (SPE): Further cleanup and concentration of the extract using a C18 or mixed-mode SPE cartridge.

-

Step 3: Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity in the mass spectrometer, derivatization of the phenolic hydroxyl group with a reagent such as dansyl chloride is often employed.[7]

4.1.2. LC-MS/MS Analysis

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid or ammonium formate to ensure good peak shape and ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity. The selection of precursor and product ion transitions specific to 16-oxo-ethinylestradiol is critical for accurate quantification.

Caption: Analytical workflow for 16-oxo-ethinylestradiol.

Toxicology

The toxicological profile of 16-oxo-ethinylestradiol has not been specifically investigated. However, the toxicology of the parent compound, ethinylestradiol, is well-documented and provides a basis for potential concerns. Ethinylestradiol itself is classified as a known human carcinogen.[1] The formation of reactive metabolites, such as catechols, during the metabolism of estrogens has been linked to genotoxicity.[6]

To assess the potential toxicity of 16-oxo-ethinylestradiol, a battery of in vitro assays would be necessary, including:

-

Cytotoxicity Assays: Using cell lines such as HepG2 (human liver cancer cell line) to determine the concentration at which the compound causes cell death.

-

Genotoxicity Assays: Such as the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells to assess the potential for DNA damage.

-

Receptor Binding Assays: To determine the affinity for the estrogen receptor and predict potential endocrine-disrupting effects.

Conclusion

16-oxo-ethinylestradiol is a key metabolite in the biotransformation of ethinylestradiol. While much is known about the parent compound, specific data on the physicochemical properties, biological activity, and toxicology of this oxidized metabolite are still lacking. This guide has synthesized the available information and provided a framework for its further investigation. The development of robust analytical methods and a thorough characterization of its biological effects are critical next steps to fully understand the complete metabolic fate and overall safety profile of ethinylestradiol.

References

-

PubChem. Ethinylestradiol. National Center for Biotechnology Information. [Link]

-

Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites. [Link]

-

Global Substance Registration System (GSRS). 16-OXO-ETHINYLESTRADIOL. [Link]

-

Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. International Journal of Clinical Pharmacology and Therapeutics. [Link]

-

Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants. Frontiers in Bioengineering and Biotechnology. [Link]

-

Etonogestrel. Wikipedia. [Link]

-

Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. PubMed. [Link]

-

Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. ResearchGate. [Link]

-

BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

16-OXO-ETHINYLESTRADIOL. Global Substance Registration System. [Link]

-

16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5. PubMed. [Link]

-

A short efficient synthesis of 16-oxygenated estratriene 3-sulfates. PubMed. [Link]

Sources

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Isotretinoin - Wikipedia [en.wikipedia.org]

- 5. 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norgestrel - Wikipedia [en.wikipedia.org]

Introduction: The Significance of 16-oxo-ethinylestradiol

An In-depth Technical Guide to the Synthesis and Characterization of 16-oxo-ethinylestradiol

17α-ethinylestradiol (EE), a potent synthetic estrogen, has been a cornerstone of oral contraceptives for decades.[1] Its metabolic fate and potential degradation products are of significant interest to drug development professionals and regulatory bodies. 16-oxo-ethinylestradiol, also known as Ethinyl Estradiol Impurity H, is a critical molecule in this context.[2] It represents a metabolite formed through the oxidation of the steroid's D-ring. Understanding its synthesis is crucial for creating analytical standards to ensure the purity and safety of pharmaceutical formulations. Furthermore, access to this compound allows researchers to study its specific biological activity and toxicological profile, contributing to a more complete understanding of ethinylestradiol's pharmacology.

This guide provides a comprehensive overview of a robust synthetic strategy for 16-oxo-ethinylestradiol, starting from the readily available ethinylestradiol. It further details the essential analytical techniques required for its structural confirmation and purity assessment, offering a field-proven framework for researchers in steroid chemistry and drug metabolism.

Part 1: A Strategic Approach to Synthesis

The direct oxidation of ethinylestradiol to its 16-oxo derivative is challenging due to the presence of multiple reactive sites, including a phenolic A-ring and two hydroxyl groups. A successful synthesis, therefore, hinges on a strategic application of protecting groups to ensure regioselectivity, followed by the introduction and oxidation of the C16-hydroxyl group.

The proposed pathway involves a logical sequence of protection, functionalization, oxidation, and deprotection. This approach is designed to maximize yield and minimize side-product formation, which is critical for producing a high-purity analytical standard.

Sources

16-oxo-ethinylestradiol: A Technical Guide to its Metabolic Formation and Analysis

Foreword

This technical guide provides a comprehensive overview of 16-oxo-ethinylestradiol, a metabolite of the synthetic estrogen ethinylestradiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, analytical methodologies, and potential biological significance of this compound. By synthesizing established principles of steroid metabolism with specific, albeit limited, data on 16-oxo-ethinylestradiol, this guide aims to be a critical resource for advancing our understanding of ethinylestradiol's biotransformation and its implications.

Introduction to Ethinylestradiol and its Metabolism

Ethinylestradiol (EE) is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapy.[1][2] Its efficacy is attributed to its high oral bioavailability and resistance to metabolic degradation compared to its endogenous counterpart, estradiol.[3] However, like all xenobiotics, ethinylestradiol undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[4] This biotransformation process is crucial as the resulting metabolites can possess their own biological activities, including potential toxicities.[1]

The metabolism of ethinylestradiol is a complex process involving a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. Phase I reactions, primarily oxidations, are mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][6][7] The most significant of these oxidative pathways is hydroxylation, which can occur at various positions on the steroid molecule.[8] Following hydroxylation, the metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate renal and biliary excretion.

The 16-Hydroxylation Pathway and Formation of 16-oxo-ethinylestradiol

While 2-hydroxylation is the most predominant metabolic pathway for ethinylestradiol, hydroxylation at other positions, including the C16 position of the D-ring, also occurs.[8][9] This 16α-hydroxylation is a known metabolic route for endogenous estrogens like estradiol and is catalyzed by various CYP enzymes, including members of the CYP1A, CYP2C, and CYP3A subfamilies.[7][8]

The formation of 16-oxo-ethinylestradiol is a subsequent step following 16α-hydroxylation. The intermediate, 16α-hydroxy-ethinylestradiol, can be further oxidized to the corresponding ketone at the C16 position, yielding 16-oxo-ethinylestradiol. This enzymatic conversion of a secondary alcohol to a ketone is a common reaction in steroid metabolism.

Chemical Profile of 16-oxo-ethinylestradiol:

| Property | Value | Source |

| Molecular Formula | C20H22O3 | [10] |

| InChIKey | ZJACPGCDLFVQMY-JOMPHRNESA-N | [10] |

| Canonical SMILES | C#C[C@@]1(C(=O)C[C@@]2([H])[C@]3([H])CCc4cc(ccc4[C@@]3([H])CC[C@@]21C)O)O | [10] |

Below is a diagram illustrating the proposed metabolic pathway from ethinylestradiol to 16-oxo-ethinylestradiol.

Proposed metabolic formation of 16-oxo-ethinylestradiol.

Analytical Methodologies for the Detection and Quantification of 16-oxo-ethinylestradiol

The detection and quantification of steroid metabolites in biological matrices present analytical challenges due to their low concentrations and the complexity of the sample matrix. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these applications, offering high sensitivity and selectivity.[11][12][13]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[14] For the analysis of 16-oxo-ethinylestradiol in biological samples like plasma or urine, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is recommended.

Step-by-Step Protocol for Sample Preparation:

-

Internal Standard Spiking: Spike the biological sample with a suitable internal standard (e.g., a stable isotope-labeled version of 16-oxo-ethinylestradiol) to correct for extraction losses and matrix effects.

-

Liquid-Liquid Extraction (LLE):

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample.

-

Vortex vigorously to partition the analytes into the organic phase.

-

Centrifuge to separate the layers and collect the organic phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange) with methanol followed by water.

-

Load the organic extract from the LLE step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a strong organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating steroid metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical LC-MS/MS.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode should be optimized for 16-oxo-ethinylestradiol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

The following diagram outlines the analytical workflow for 16-oxo-ethinylestradiol.

Analytical workflow for 16-oxo-ethinylestradiol quantification.

Biological Activity and Toxicological Significance

The biological activity and toxicological profile of 16-oxo-ethinylestradiol are not well-characterized in publicly available literature. However, based on the known effects of other estrogen metabolites, some potential implications can be considered.

The parent compound, ethinylestradiol, is known to have genotoxic potential, particularly after metabolic activation.[1] This genotoxicity is often linked to the formation of reactive intermediates, such as quinones, which can form DNA adducts. The introduction of a keto group at the C16 position could potentially influence the electronic properties of the steroid and its susceptibility to further oxidation and the formation of reactive species.

Furthermore, some hydroxylated metabolites of estrogens have been shown to possess estrogenic activity, although often to a lesser extent than the parent compound. The estrogenicity of 16-oxo-ethinylestradiol would need to be determined through in vitro receptor binding assays or cell-based reporter gene assays. Any significant estrogenic activity could have implications for the overall hormonal effect of ethinylestradiol.

Given the widespread use of ethinylestradiol, a thorough investigation into the biological activities and potential toxicities of its metabolites, including 16-oxo-ethinylestradiol, is warranted to ensure a complete understanding of its safety profile.

Future Directions and Conclusion

The study of 16-oxo-ethinylestradiol as a metabolite of ethinylestradiol is an area that requires further investigation. While its formation is biochemically plausible, its quantitative significance in the overall metabolic profile of ethinylestradiol in humans remains to be established.

Key areas for future research include:

-

In vitro metabolism studies: Utilizing human liver microsomes or recombinant CYP enzymes to definitively identify the enzymes responsible for 16α-hydroxylation of ethinylestradiol and its subsequent oxidation to the 16-oxo metabolite.

-

Development of certified reference standards: The availability of a certified reference standard for 16-oxo-ethinylestradiol is essential for accurate quantification in biological samples.

-

In vivo pharmacokinetic studies: Quantifying the levels of 16-oxo-ethinylestradiol in plasma and urine of individuals taking ethinylestradiol-containing medications to understand its formation and clearance in a clinical setting.

-

Toxicological and pharmacological assessment: Conducting in vitro and in vivo studies to determine the estrogenic activity, genotoxicity, and other potential biological effects of 16-oxo-ethinylestradiol.

References

-

Genotoxic potential of ethinylestradiol in cultured mammalian cells. PubMed. [Link]

-

Ethinylestradiol | C20H24O2 | CID 5991. PubChem. [Link]

-

Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. National Institutes of Health. [Link]

-

Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study). PubMed. [Link]

-

16-OXO-ETHINYLESTRADIOL. GSRS. [Link]

-

The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. ResearchGate. [Link]

-

the involvement of cyp 3 a 4 and cyp 2 c 9 in the metabolism of 17-ethinylestradiol. DeepDyve. [Link]

-

Role of cytochrome P450 in estradiol metabolism in vitro. PubMed. [Link]

-

Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. National Institutes of Health. [Link]

-

Hydroxylation of estradiol. Wikipedia. [Link]

-

Rapid Screening Method for Detecting Ethinyl Estradiol in Natural Water Employing Voltammetry. National Institutes of Health. [Link]

-

BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

Sources

- 1. Genotoxic potential of ethinylestradiol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 9. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Rapid Screening Method for Detecting Ethinyl Estradiol in Natural Water Employing Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. researchgate.net [researchgate.net]

- 14. ijisrt.com [ijisrt.com]

Spectroscopic Blueprint of 16-oxo-ethinylestradiol: A Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-oxo-ethinylestradiol is a significant metabolite and impurity of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives. The presence of a ketone group at the C-16 position of the steroid nucleus introduces notable changes to its physicochemical and biological properties compared to the parent compound. Accurate identification and characterization of 16-oxo-ethinylestradiol are paramount for drug metabolism studies, impurity profiling in pharmaceutical formulations, and for a comprehensive understanding of the biotransformation of synthetic estrogens. This guide provides a detailed overview of the spectroscopic data for 16-oxo-ethinylestradiol, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a foundational resource for researchers in the field.

Molecular Structure and Key Features

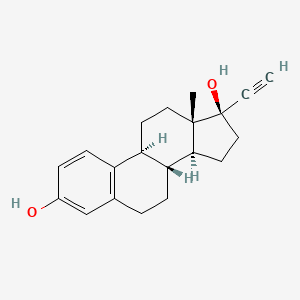

16-oxo-ethinylestradiol, with the chemical formula C₂₀H₂₂O₃ and a molecular weight of 310.39 g/mol , retains the core steroidal structure of ethinylestradiol.[1][2] The defining feature is the carbonyl group (C=O) at the C-16 position, which influences the electronic environment of neighboring protons and carbons, leading to distinct shifts in NMR spectra and characteristic fragmentation patterns in mass spectrometry.

Caption: Chemical structure of 16-oxo-ethinylestradiol.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone for the identification of 16-oxo-ethinylestradiol, particularly in complex biological matrices. The presence of the additional oxygen atom compared to ethinylestradiol results in a predictable mass shift.

Expected Molecular Ion:

| Compound | Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| Ethinylestradiol | C₂₀H₂₄O₂ | 296.4 | 297.18 | 295.17 |

| 16-oxo-ethinylestradiol | C₂₀H₂₂O₃ | 310.39 | 311.16 | 309.15 |

Fragmentation Pattern:

While a detailed, publicly available fragmentation spectrum for 16-oxo-ethinylestradiol is not readily found in the scientific literature, its fragmentation can be predicted based on the known fragmentation of ethinylestradiol and other keto-steroids.

-

Loss of Water: Similar to ethinylestradiol, a prominent loss of water (H₂O, 18 Da) from the 17-hydroxyl group is expected, especially under positive ionization modes.[3]

-

Cleavage of the D-ring: Fragmentation of the D-ring is a common pathway for steroids. The presence of the keto group at C-16 is expected to influence these fragmentation pathways, potentially leading to characteristic neutral losses.

-

Aromatic A-ring Fragments: Cleavage of the B-ring can result in fragment ions containing the intact A-ring.[3]

Experimental Protocol: LC-MS/MS for Metabolite Identification

The following protocol outlines a general approach for the identification of 16-oxo-ethinylestradiol in a biological sample, such as plasma or urine, following incubation with ethinylestradiol.

-

Sample Preparation:

-

Perform a protein precipitation of the biological sample using a solvent like acetonitrile.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for positive ionization) or ammonium hydroxide (for negative ionization) and an organic solvent such as acetonitrile or methanol.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source.

-

Perform a full scan analysis to identify the [M+H]⁺ or [M-H]⁻ ion of 16-oxo-ethinylestradiol.

-

Conduct tandem MS (MS/MS) on the selected precursor ion to obtain a fragmentation pattern for structural confirmation.

-

Sources

Navigating Epigenetic Landscapes: A Technical Guide to GSK343, a Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of GSK343, a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). We will delve into the core chemical and biological properties of GSK343, its mechanism of action, and its critical role as a chemical probe in elucidating the biological functions of EZH2. Furthermore, this document will detail established experimental protocols for the effective use of GSK343 in a laboratory setting, explore its current and potential applications in oncology and other therapeutic areas, and provide essential safety and handling information. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage GSK343 in their exploration of epigenetic regulation and therapeutic intervention.

Compound Identification and Chemical Properties

GSK343 is a well-characterized chemical probe that has become an indispensable tool for studying the biological roles of EZH2.[1]

Note on CAS Number: It is important to note a discrepancy in the CAS number sometimes associated with this compound. While the user query referenced CAS number 1350468-76-6, which is correctly assigned to Ethinylestradiol EP Impurity H, the accurate and widely recognized CAS number for GSK343 is 1346704-33-3 .[2][3][4] This guide will exclusively refer to the compound associated with the latter CAS number.

| Property | Value | Source |

| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-1-(propan-2-yl)-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1H-indazole-4-carboxamide | [1] |

| Synonyms | GSK-343, GSK 343 | [5] |

| CAS Number | 1346704-33-3 | [2][3][4] |

| Molecular Formula | C31H39N7O2 | [1][5] |

| Molecular Weight | 541.69 g/mol | [2][4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action: Targeting the Epigenetic Machinery

GSK343 functions as a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[7][8] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] This methylation mark is a key signal for gene silencing.

By competing with the cofactor SAM for binding to the EZH2 active site, GSK343 effectively blocks the methyltransferase activity of the PRC2 complex.[7] This leads to a global decrease in H3K27 methylation levels, resulting in the reactivation of PRC2 target genes.

The high selectivity of GSK343 for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it an excellent tool for dissecting the specific functions of EZH2.[1][6][8]

Caption: GSK343 competitively inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and leading to the activation of target genes.

Biological Effects and Therapeutic Potential

The aberrant activity of EZH2 is implicated in the pathogenesis of various cancers, including glioblastoma, bladder cancer, and various lymphomas.[7][] By inhibiting EZH2, GSK343 has demonstrated a range of anti-tumor effects in preclinical models:

-

Induction of Apoptosis and Autophagy: GSK343 has been shown to induce programmed cell death (apoptosis) and autophagic cell death in cancer cells.[7][10]

-

Suppression of Cancer Stem-like Phenotypes: Studies have indicated that GSK343 can suppress the characteristics of cancer stem cells, which are often responsible for tumor recurrence and metastasis.[8]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): GSK343 can reverse the EMT process, a key step in cancer cell invasion and metastasis.[8]

-

Modulation of the Tumor Microenvironment: GSK343 can influence the inflammatory processes within the tumor microenvironment, potentially enhancing anti-tumor immune responses.[]

-

Sensitization to Other Therapies: Combining GSK343 with other anti-cancer agents, such as cisplatin, has been shown to overcome drug resistance.[7]

Beyond oncology, the role of EZH2 in inflammatory and degenerative diseases is an emerging area of research, suggesting a broader therapeutic potential for EZH2 inhibitors like GSK343.[5]

Experimental Protocols

The following are generalized protocols for the use of GSK343 in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of GSK343 Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of GSK343 (e.g., 10 mM) in anhydrous DMSO.[6]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Viability and Proliferation Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific cell line and assay duration.

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of GSK343. Include a DMSO-only control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of GSK343 that inhibits cell growth by 50%.

Caption: A generalized workflow for determining the IC50 of GSK343 in a cell-based viability assay.

Western Blot Analysis of H3K27me3 Levels

-

Cell Lysis: Treat cells with GSK343 for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for H3K27me3, followed by an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. Use an antibody against total Histone H3 as a loading control.

Safety and Handling

GSK343 is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

GSK343 is a powerful and selective chemical probe that has significantly advanced our understanding of the role of EZH2 in health and disease. Its utility in preclinical studies continues to underscore the therapeutic potential of targeting EZH2 in a variety of pathological contexts. This guide provides a foundational understanding of GSK343 and practical guidance for its application in research, empowering scientists to further explore the complexities of epigenetic regulation and develop novel therapeutic strategies.

References

-

Structural Genomics Consortium. GSK343. [Link]

-

Scuderi, S. A., et al. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 13908. [Link]

- GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. (2024). Journal of Experimental & Clinical Cancer Research.

-

Patsnap Synapse. GSK-343 - Drug Targets, Indications, Patents. [Link]

- The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. (2017). Oncotarget.

-

Yu, T., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(64), 108460–108473. [Link]

- Xiong, Y., et al. (2020). GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK 343 | EZH2 | Tocris Bioscience [tocris.com]

- 5. omsynth.com [omsynth.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermal Degradation Pathways of 16-oxo-ethinylestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-oxo-ethinylestradiol, a known impurity and metabolite of the widely used synthetic estrogen ethinylestradiol, presents a unique challenge in pharmaceutical development due to its potential impact on drug safety and stability. Understanding its behavior under thermal stress is paramount for ensuring the quality and shelf-life of pharmaceutical preparations containing ethinylestradiol. This technical guide provides a comprehensive overview of the anticipated thermal degradation pathways of 16-oxo-ethinylestradiol. While direct experimental literature on this specific derivative is limited, this document synthesizes information from studies on the parent compound, ethinylestradiol, and fundamental principles of steroid chemistry to propose likely degradation mechanisms. We will explore the analytical methodologies for investigating thermal stability, delineate the probable chemical transformations, and discuss the implications for formulation and stability-indicating methods.

Introduction: The Significance of 16-oxo-ethinylestradiol Stability

16-oxo-ethinylestradiol is identified as impurity H in the European Pharmacopoeia for ethinylestradiol, highlighting its relevance in quality control.[1] The presence of a ketone group at the C-16 position, adjacent to the ethinyl group at C-17, introduces a site of potential reactivity that differentiates its stability profile from that of the parent ethinylestradiol molecule. Thermal stress, a common factor in manufacturing, transport, and storage of pharmaceuticals, can initiate a cascade of chemical reactions, leading to the formation of degradation products with altered efficacy or safety profiles. A thorough understanding of these degradation pathways is therefore not merely an academic exercise but a critical component of robust drug development and regulatory compliance.

Analytical Approaches for Elucidating Thermal Degradation

A multi-faceted analytical approach is essential to fully characterize the thermal degradation of a pharmaceutical compound. This typically involves subjecting the compound to controlled thermal stress (forced degradation) and then employing a suite of techniques to identify and quantify the resulting degradants.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for assessing the bulk thermal stability of a substance.[2][3]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This provides information on the onset temperature of degradation and the presence of volatile degradation products.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions, such as melting and decomposition, providing energetic information about these processes.

A study on the thermal stability of ethinylestradiol, the parent compound, revealed good thermal stability up to 177°C.[4] The main decomposition process was found to occur in a single step between 175°C and 375°C.[4] It is reasonable to hypothesize a similar thermal stability range for 16-oxo-ethinylestradiol, although the C-16 ketone group may influence the onset and kinetics of degradation.

Chromatographic Separation of Degradants

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating complex mixtures of pharmaceutical compounds and their degradation products. The development of a stability-indicating HPLC method is crucial for accurately quantifying the loss of the parent compound and the formation of degradants.

Spectroscopic Identification of Degradation Products

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary tool for the structural elucidation of unknown degradation products.[5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for proposed structures. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the ions, providing structural information for definitive identification.

Proposed Thermal Degradation Pathways of 16-oxo-ethinylestradiol

Based on the known degradation of ethinylestradiol and the chemical reactivity of the steroidal framework and the introduced ketone group, the following degradation pathways are proposed for 16-oxo-ethinylestradiol under thermal stress.

Dehydration

The tertiary hydroxyl group at C-17 is a likely site for dehydration, especially at elevated temperatures. This would lead to the formation of a double bond, potentially in conjugation with the ethinyl group.

Oxidation

The steroidal A-ring, with its phenolic hydroxyl group, is susceptible to oxidation, which can be accelerated by heat. This can lead to the formation of quinone-like structures. The presence of the C-16 ketone could also influence the oxidative stability of the D-ring. Studies on the photodegradation of ethinylestradiol have identified monohydroxy and dihydroxy derivatives as major degradation products, suggesting that oxidative pathways are significant.[6]

Rearrangements and Ring Cleavage

At higher temperatures, more energetic processes such as rearrangements of the steroid skeleton or cleavage of the rings can occur. These pathways would lead to a significant loss of the original structure and pharmacological activity.

The following diagram illustrates the proposed initial thermal degradation pathways of 16-oxo-ethinylestradiol.

Caption: Proposed initial thermal degradation pathways for 16-oxo-ethinylestradiol.

Experimental Workflow for Investigating Thermal Degradation

A systematic workflow is essential for the comprehensive investigation of thermal degradation pathways.

Caption: A systematic workflow for the investigation of thermal degradation pathways.

Step-by-Step Protocol for Forced Thermal Degradation

-

Sample Preparation: Accurately weigh a known amount of 16-oxo-ethinylestradiol into a suitable container (e.g., a sealed glass vial).

-

Thermal Stressing: Place the sample in a calibrated oven at a series of elevated temperatures (e.g., 80°C, 100°C, and 120°C) for a defined period. A control sample should be stored at ambient temperature.

-

Sample Analysis: At predetermined time points, remove samples from the oven, allow them to cool to room temperature, and dissolve them in a suitable solvent for analysis by HPLC and LC-MS.

-

Data Analysis: Quantify the remaining 16-oxo-ethinylestradiol and the formed degradation products using the HPLC method. Use the LC-MS and LC-MS/MS data to identify the structures of the major degradants.

Implications for Pharmaceutical Development and Formulation

The potential for thermal degradation of 16-oxo-ethinylestradiol has several important implications for pharmaceutical development:

-

Excipient Compatibility: The choice of excipients in a formulation is critical, as some excipients can promote or participate in degradation reactions. Compatibility studies should be performed at elevated temperatures to identify any interactions between 16-oxo-ethinylestradiol and the chosen excipients.

-

Manufacturing Processes: Manufacturing steps that involve heat, such as drying and milling, should be carefully controlled to minimize thermal degradation.

-

Packaging and Storage: The selection of appropriate packaging is essential to protect the drug product from heat and, if relevant, light and oxygen. Recommended storage conditions must be established based on long-term stability data.

-

Stability-Indicating Methods: The analytical methods used for routine quality control must be validated to ensure they can separate and quantify 16-oxo-ethinylestradiol from its potential degradation products.

Conclusion

While direct experimental data on the thermal degradation of 16-oxo-ethinylestradiol is not extensively available, a scientifically sound understanding of its potential degradation pathways can be inferred from the behavior of its parent compound, ethinylestradiol, and the inherent reactivity of its chemical structure. The proposed pathways of dehydration, oxidation, and rearrangement provide a rational basis for designing robust stability studies and developing stable pharmaceutical formulations. A systematic approach utilizing modern analytical techniques is essential for the definitive identification of degradation products and the elucidation of the precise mechanisms of degradation. This knowledge is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products containing ethinylestradiol and its related impurities.

References

-

Simu, S., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Processes, 10(8), 1533. [Link][4][7][8][9]

-

Němejc, K., et al. (2017). A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS. Environmental Science and Pollution Research, 24(29), 23055-23062. [Link][6]

-

Hill, M., et al. (2019). Analytical Methods for the Determination of Neuroactive Steroids. Frontiers in Endocrinology, 10, 653. [Link][5]

-

Novotná, K., et al. (2022). Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements. Beilstein Journal of Organic Chemistry, 18, 1782-1795. [Link][2]

-

Ridichie, A., et al. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Analytica, 4(4), 304-315. [Link][3]

Sources

- 1. 16-Oxo Ethynyl Estradiol | LGC Standards [lgcstandards.com]

- 2. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

The Unseen Journey: An In-depth Technical Guide to the Environmental Fate and Occurrence of 16-oxo-ethinylestradiol

A Foreword for the Modern Researcher: The environmental odyssey of pharmaceutical compounds does not conclude upon their excretion. For potent synthetic estrogens like 17α-ethinylestradiol (EE2), the active ingredient in many oral contraceptives, the journey is just beginning. This guide delves into the environmental transformation of EE2, focusing specifically on a lesser-studied but potentially significant metabolite: 16-oxo-ethinylestradiol . As Senior Application Scientists, we recognize the critical need to look beyond the parent compound and understand the complete lifecycle of pharmaceutical residues in the environment. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the course from the formation of 16-oxo-ethinylestradiol to its environmental occurrence, analytical challenges, and potential ecological implications.

The Genesis of a Metabolite: Formation Pathways of 16-oxo-ethinylestradiol

The presence of 16-oxo-ethinylestradiol in the environment is a direct consequence of the metabolism of its parent compound, EE2. Understanding the biotransformation pathways is paramount to predicting its entry into and behavior within environmental systems.

Human Metabolism: The Primary Source

The primary route of 16-oxo-ethinylestradiol formation is through human metabolism following the administration of EE2. While 2-hydroxylation is a major metabolic pathway for EE2, hydroxylation at other positions, including the C16 position, also occurs.[1][2] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] Specifically, enzymes such as CYP3A4 and CYP1A2 are known to be involved in the 16α-hydroxylation of natural estrogens like estradiol and estrone, and it is highly probable that they facilitate a similar transformation of the synthetic EE2.[3][4] The resulting 16-hydroxy-ethinylestradiol can then be further oxidized to form the ketone, 16-oxo-ethinylestradiol. These metabolites, along with the parent EE2, are then excreted, entering the wastewater stream.

EE2 [label="17α-Ethinylestradiol (EE2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Human Metabolism\n(Liver - CYP450 Enzymes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylated_EE2 [label="16-hydroxy-ethinylestradiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxo_EE2 [label="16-oxo-ethinylestradiol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Excretion\n(Urine and Feces)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wastewater [label="Wastewater Influent", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

EE2 -> Metabolism; Metabolism -> Hydroxylated_EE2 [label=" 16-Hydroxylation "]; Hydroxylated_EE2 -> Oxo_EE2 [label=" Oxidation "]; Metabolism -> Oxo_EE2 [label=" Other Pathways "]; Oxo_EE2 -> Excretion; EE2 -> Excretion [label=" Unchanged "]; Excretion -> Wastewater; }

Figure 1: Simplified pathway of 16-oxo-ethinylestradiol formation.Environmental Transformation: A Secondary Source

Beyond human metabolism, the transformation of EE2 can continue in the environment, particularly within wastewater treatment plants (WWTPs) and surface waters. Microbial communities in activated sludge and sediments possess a diverse array of enzymes capable of degrading estrogens.[5] While the complete mineralization of the recalcitrant EE2 is often slow, microbial processes can lead to the formation of various transformation products.[6][7]

Bacterial and fungal enzymes, such as monooxygenases and dioxygenases, can introduce hydroxyl groups onto the steroid backbone of estrogens, initiating their breakdown.[8][9] It is plausible that these microbial enzymatic activities can mirror the metabolic pathways observed in humans, leading to the hydroxylation of EE2 at the C16 position and subsequent oxidation to 16-oxo-ethinylestradiol. However, specific studies detailing the microbial transformation of EE2 to 16-oxo-ethinylestradiol in environmental matrices are currently limited, representing a significant knowledge gap.

Environmental Occurrence and Detection: The Analytical Challenge

The detection and quantification of 16-oxo-ethinylestradiol in complex environmental matrices present a significant analytical challenge due to its expected low concentrations and the presence of numerous interfering substances.

Occurrence in Environmental Compartments

Data on the measured environmental concentrations (MECs) of 16-oxo-ethinylestradiol are scarce. The majority of monitoring studies have focused on the parent compound, EE2, which is typically found at concentrations in the low nanogram per liter (ng/L) range in wastewater effluents and surface waters.[10][11] Given that 16-oxo-ethinylestradiol is a metabolite, its concentrations are anticipated to be even lower, likely in the sub-ng/L to low ng/L range.

Table 1: Expected Environmental Compartments for 16-oxo-ethinylestradiol

| Environmental Compartment | Expected Occurrence | Rationale |

| Wastewater Influent | High | Direct input from human excretion. |

| Wastewater Effluent | Moderate to Low | Subject to removal and transformation during treatment. |

| Surface Water | Low to Very Low | Dilution and further degradation post-WWTP discharge. |

| Sediment | Potentially Moderate | Lipophilic nature may lead to partitioning from water to sediment. |

| Biota | Possible | Potential for bioaccumulation in aquatic organisms. |

Analytical Methodologies

The gold standard for the trace analysis of steroid hormones and their metabolites in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12] This technique offers the high sensitivity and selectivity required to detect and quantify compounds at the picogram to nanogram per liter level.

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS for 16-oxo-ethinylestradiol Analysis

This protocol is a generalized workflow and requires optimization for specific matrices and instrumentation. The availability of an analytical standard for 16-oxo-ethinylestradiol is crucial for method development and quantification.

1. Sample Collection and Preservation:

- Collect water samples in amber glass bottles to prevent photodegradation.

- Preserve samples by adding a suitable agent (e.g., methanol or sodium azide) and store at 4°C.

- Analyze samples as soon as possible to minimize degradation.

2. Solid-Phase Extraction (SPE):

- Objective: To concentrate the analyte and remove interfering matrix components.

- Cartridge Selection: A reversed-phase sorbent (e.g., C18 or polymeric) is typically suitable for extracting steroid hormones from aqueous samples.

- Procedure:

- Condition the SPE cartridge with methanol followed by deionized water.

- Load the water sample onto the cartridge at a controlled flow rate.

- Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

- Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for 16-oxo-ethinylestradiol.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an isotopically labeled internal standard.

4. Method Validation:

- The method must be validated according to established guidelines to ensure accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9]; Sample [label="Environmental Sample\n(Water, Wastewater)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> SPE [label=" Concentration & Cleanup "]; SPE -> Elution; Elution -> Analysis [label=" Injection "]; Analysis -> Data; }

Figure 2: General analytical workflow for 16-oxo-ethinylestradiol.Ecotoxicological Profile and Estrogenic Potency

A critical aspect of the environmental risk assessment of any pharmaceutical metabolite is to determine its biological activity relative to the parent compound. For 16-oxo-ethinylestradiol, the primary concern is its potential to exert estrogenic effects on aquatic organisms.

Estrogen Receptor Binding and In Vitro Estrogenicity

The estrogenic activity of a compound is initiated by its binding to the estrogen receptor (ER). The affinity of 16-oxo-ethinylestradiol for the ER is a key determinant of its potential to cause endocrine disruption. While specific data for 16-oxo-ethinylestradiol are limited, studies on other 16-substituted estradiol derivatives provide valuable insights. Generally, substitutions at the C16 position can influence ER binding affinity, with the size, polarity, and structure of the substituent playing a significant role.[13]

In vitro assays, such as the Yeast Estrogen Screen (YES) or mammalian cell-based reporter gene assays, are essential tools for quantifying the estrogenic potency of a compound. These assays measure the ability of a chemical to activate the ER and induce a measurable response. While the estrogenicity of some oxidative degradation products of EE2 has been shown to be lower than the parent compound, it is not always completely eliminated.[14] A comprehensive evaluation of the estrogenic activity of 16-oxo-ethinylestradiol using these in vitro tools is a critical research need.

Potential Ecotoxicological Effects

The parent compound, EE2, is a potent endocrine disruptor in fish, capable of causing feminization of males, reduced fertility, and even population collapse at environmentally relevant concentrations in the low ng/L range.[15][16] There is a pressing need to understand if 16-oxo-ethinylestradiol contributes to the overall estrogenic burden in aquatic environments.

Even if the estrogenic potency of 16-oxo-ethinylestradiol is lower than that of EE2, its presence could still contribute to the mixture effects of estrogenic compounds in the environment. The combined action of multiple estrogenic chemicals, even at concentrations below their individual no-effect levels, can lead to significant adverse effects on aquatic life.[15] Furthermore, other toxicological endpoints beyond estrogenicity, such as genotoxicity or developmental toxicity, should not be overlooked for this and other EE2 metabolites.[12]

Summary and Future Research Directions

16-oxo-ethinylestradiol is a recognized metabolite of the potent synthetic estrogen, ethinylestradiol. While its formation through human metabolism is established, its environmental fate, occurrence, and ecotoxicological significance remain largely unexplored. This technical guide highlights the critical need for further research in the following areas:

-

Elucidation of Environmental Transformation Pathways: Detailed studies are required to understand the biotic and abiotic processes that lead to the formation and degradation of 16-oxo-ethinylestradiol in wastewater treatment plants and surface waters.

-

Development of Sensitive Analytical Methods: The development and validation of robust analytical methods, likely based on LC-MS/MS, are essential for the accurate quantification of 16-oxo-ethinylestradiol in various environmental matrices.

-

Comprehensive Environmental Monitoring: Widespread monitoring programs are needed to determine the actual environmental concentrations of 16-oxo-ethinylestradiol in wastewater, surface water, sediment, and biota.

-

Ecotoxicological and Estrogenicity Assessment: A thorough evaluation of the estrogenic potency and other potential toxicological effects of 16-oxo-ethinylestradiol is crucial for a comprehensive environmental risk assessment.

By expanding our understanding of the environmental fate and effects of pharmaceutical metabolites like 16-oxo-ethinylestradiol, the scientific community can move towards a more holistic and accurate assessment of the environmental risks posed by pharmaceuticals. This knowledge is fundamental for the development of more effective wastewater treatment technologies and for informing regulatory decisions aimed at protecting aquatic ecosystems.

References

-

Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI.[Link]

-

Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol. PubMed.[Link]

-

Hydroxylation of estradiol. Wikipedia.[Link]

-

16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5. PubMed.[Link]

-

Estrogen receptor binding tolerance of 16 alpha-substituted estradiol derivatives. PubMed.[Link]

-

Ethinylestradiol. ResearchGate.[Link]

-

Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data. PMC - NIH.[Link]

-

Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants. Frontiers.[Link]

-

Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation. PubMed.[Link]

-

17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update. PMC - PubMed Central.[Link]

-

Microbial transformation of synthetic estrogen 17alpha-ethinylestradiol. PubMed.[Link]

-

Microbial transformation of synthetic estrogen 17α-ethinylestradiol | Request PDF. ResearchGate.[Link]

-

(PDF) Removal of ecotoxicity of 17α-ethinylestradiol using TAML/peroxide water treatment. ResearchGate.[Link]

-

Water Quality Guidelines for Pharmaceutically-active-Compounds (PhACs): 17α-ethinylestradiol (EE2). Gov.bc.ca.[Link]

-

17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update. RSC Publishing.[Link]

-

Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. PMC - NIH.[Link]

-

13 Ethinyl oestradiol in the aquatic environment. European Environment Agency.[Link]

-

17α-ethinylestradiol cometabolism by bacteria degrading estrone, 17β-estradiol and estriol. ResearchGate.[Link]

-

Biotransformation of Ethinylestradiol by Whole Cells of Brazilian Marine-Derived Fungus Penicillium oxalicum CBMAI 1996. PubMed.[Link]

Sources

- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial transformation of synthetic estrogen 17alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of Ethinylestradiol by Whole Cells of Brazilian Marine-Derived Fungus Penicillium oxalicum CBMAI 1996 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.gov.bc.ca [www2.gov.bc.ca]

- 12. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethinyl Estradiol and Other Human Pharmaceutical Estrogens in the Aquatic Environment: A Review of Recent Risk Assessment Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eea.europa.eu [eea.europa.eu]

mechanism of action of 16-oxo-ethinylestradiol as an endocrine disruptor

An In-Depth Technical Guide to the Endocrine-Disrupting Mechanism of 16-oxo-ethinylestradiol

Authored by a Senior Application Scientist

Abstract

17α-ethinylestradiol (EE), a potent synthetic estrogen widely used in oral contraceptives, is a well-documented endocrine-disrupting chemical (EDC) in aquatic and terrestrial ecosystems.[1] While the endocrine effects of the parent compound are extensively studied, its metabolites, formed through biotransformation in organisms, also contribute significantly to the overall endocrine activity. This technical guide provides an in-depth examination of the mechanism of action of 16-oxo-ethinylestradiol, a key metabolite of EE. We will explore its molecular interactions with the estrogen receptor, subsequent transcriptional activation, metabolic pathways leading to its formation, and the state-of-the-art experimental protocols for assessing its endocrine-disrupting potential. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, toxicology, and environmental science.

Introduction: The Significance of Metabolites in Endocrine Disruption

Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[2] This interference can lead to a cascade of adverse health effects, including developmental abnormalities, reproductive impairment, and an increased risk of hormone-sensitive cancers. Ethinylestradiol (EE) is of particular concern due to its high estrogenic potency and widespread environmental presence.[3]

The biological activity of a xenobiotic is not solely determined by the parent compound. Metabolic processes can transform a substance into various metabolites, which may possess altered, enhanced, or diminished biological activity.[4] Therefore, a comprehensive risk assessment of an EDC must consider the activity of its major metabolites. 16-oxo-ethinylestradiol is a product of the oxidative metabolism of EE.[5] Understanding its specific mechanism of action is critical to fully elucidating the environmental and health impacts of EE contamination.

Molecular Mechanism of Action: From Receptor Binding to Gene Expression

The primary mechanism by which 16-oxo-ethinylestradiol exerts its endocrine-disrupting effects is through its interaction with the nuclear estrogen receptors, ERα and ERβ. This process initiates a signaling cascade that mimics the action of the endogenous hormone, 17β-estradiol.

Estrogen Receptor Binding and Activation

The estrogen receptor (ER) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm or nucleus, often in a complex with heat shock proteins (HSPs). The binding of an estrogenic ligand, such as 16-oxo-ethinylestradiol, induces a conformational change in the receptor, causing the dissociation of HSPs. This is the critical initiating event.

Transcriptional Activation and Endocrine Disruption

Once the ER-dimer/ligand complex is bound to an ERE, it recruits a series of co-activator proteins.[7] These co-activators, such as Steroid Receptor Coactivator-1 (SRC-1) and Transcriptional Intermediary Factor 2 (TIF2), possess histone acetyltransferase (HAT) activity.[8] Acetylation of histone tails, particularly at lysine residues like H4K16, neutralizes their positive charge, leading to a more relaxed chromatin structure.[9] This "open" chromatin conformation allows the transcriptional machinery, including RNA polymerase II, to access the gene promoter and initiate transcription.

The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological responses associated with estrogen, such as cell proliferation, differentiation, and regulation of the reproductive cycle. By inappropriately activating this pathway, 16-oxo-ethinylestradiol can lead to the dysregulation of these critical processes, which is the hallmark of its endocrine-disrupting activity.[10]

Potential for Genotoxicity via Metabolic Activation

Beyond receptor-mediated endocrine disruption, there is a causal link between the metabolism of estrogens and genotoxicity. The parent compound, ethinylestradiol, has been shown to be genotoxic in cultured human lymphocytes, but only after metabolic activation with a rat liver S9 fraction.[11] This activation, primarily mediated by cytochrome P450 enzymes, can lead to the formation of catechol estrogens, which can be further oxidized to semiquinones and quinones.[12] These reactive species can redox cycle, generating reactive oxygen species (ROS) that cause oxidative damage to DNA. They can also form unstable DNA adducts, leading to mutations if not properly repaired. It is plausible that 16-oxo-ethinylestradiol could also undergo such metabolic activation, contributing a genotoxic dimension to its overall toxicological profile.

Metabolic Formation of 16-oxo-ethinylestradiol

Ethinylestradiol is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[13] The metabolic process involves extensive oxidative metabolism. One of the key pathways is hydroxylation at various positions of the steroid ring. Small amounts of 16-hydroxyethinylestradiol are known to be produced by liver microsomes.[5] This hydroxylated intermediate can then be further oxidized to form 16-oxo-ethinylestradiol. While 2-hydroxylation is the major metabolic pathway for EE, the formation of other metabolites, including the 16-oxo derivative, is significant as they may possess unique biological activities.[5][14]

Experimental Protocols for Assessing Endocrine Activity

A battery of validated in vitro and in vivo assays is essential for characterizing the endocrine-disrupting potential of a compound like 16-oxo-ethinylestradiol.[15][16] These assays are designed to investigate specific mechanistic endpoints, from receptor binding to transcriptional activation and steroidogenesis.

In Vitro Assays: Mechanistic Insights

In vitro assays are foundational for screening potential EDCs as they provide rapid, cost-effective, and mechanistic data without the use of whole animals.[15]

Table 1: Key In Vitro Assays for Estrogenicity

| Assay Type | Principle | Key Endpoint Measured | OECD Test Guideline |

| ER Competitive Binding Assay | Measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor (ER). | Binding Affinity (IC₅₀, RBA) | TG 493 |

| ER Transactivation Assay (e.g., YES) | Utilizes a genetically modified cell line (e.g., yeast, mammalian) containing the human ER and a reporter gene (e.g., luciferase, β-galactosidase) under the control of an ERE. | Transcriptional Activation (EC₅₀, Potency) | TG 455 |

| H295R Steroidogenesis Assay | Uses a human adrenocortical carcinoma cell line that expresses key enzymes for steroidogenesis. Measures changes in hormone production (e.g., estradiol, testosterone) after chemical exposure. | Alteration of Hormone Synthesis | TG 456 |

Detailed Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity (RBA) of 16-oxo-ethinylestradiol for the estrogen receptor compared to the natural ligand, 17β-estradiol.

Causality: The principle is competitive inhibition. A compound with a higher affinity for the receptor will displace more of the radiolabeled standard, resulting in a lower measured radioactivity in the bound fraction. This allows for a quantitative comparison of binding strengths.

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, typically the uteri of ovariectomized rats or from a recombinant source expressing human ERα or ERβ.

-

Assay Setup: In a multi-well plate, set up reactions containing:

-